molecular formula C18H12BrClN4O B2842226 1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326904-82-8

1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

カタログ番号: B2842226
CAS番号: 1326904-82-8
分子量: 415.68
InChIキー: FEECXCJULVUWSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused pyrazole-pyrimidine core. The substitution pattern includes a 4-bromophenyl group at position 1 and a 2-chlorobenzyl group at position 3. These substituents confer unique electronic and steric properties, influencing its biological activity and physicochemical behavior.

特性

IUPAC Name

1-(4-bromophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClN4O/c19-13-5-7-14(8-6-13)24-17-15(9-22-24)18(25)23(11-21-17)10-12-3-1-2-4-16(12)20/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEECXCJULVUWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₂BrClN₄O
  • Molecular Weight : 415.7 g/mol
  • CAS Number : 1326826-87-2

Antitumor Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. The structural modifications in compounds like this compound enhance their efficacy against various cancer cell lines.

  • Mechanism of Action : The compound has shown inhibitory effects on key signaling pathways involved in tumor progression, such as BRAF(V600E) and EGFR pathways. Studies have demonstrated that derivatives with bromine and chlorine substituents exhibit enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with standard chemotherapeutic agents like doxorubicin .
  • Case Study : In a study evaluating the synergistic effects of pyrazole derivatives with doxorubicin, compounds similar to this compound were assessed for their cytotoxicity. The results indicated a marked increase in apoptosis and cell death in MDA-MB-231 cells when treated with the combination therapy compared to doxorubicin alone .

Anticonvulsant Activity

The compound is also being investigated for its potential anticonvulsant properties. Preliminary studies suggest that pyrazolo[3,4-d]pyrimidines may modulate neurotransmitter systems involved in seizure activity.

  • Synthesis and Screening : The synthesis of this compound was aimed at evaluating its anticonvulsant activity through pharmacological screening on animal models subjected to penthyltetrazole-induced seizures. Early results indicate promising anticonvulsant effects that warrant further investigation .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo derivatives is closely related to their structural features. Key factors influencing their pharmacological efficacy include:

  • Substituent Effects : The presence of halogen atoms (Br and Cl) on the aromatic rings has been correlated with increased biological activity. These substituents enhance lipophilicity and potentially improve binding affinity to biological targets.
  • Ring Structure : The fused heterocyclic framework contributes to the stability and reactivity of these compounds, making them suitable candidates for further drug development.

Comparative Biological Activity Table

Compound NameAntitumor ActivityAnticonvulsant ActivityNotes
This compoundSignificant against MCF-7 & MDA-MB-231Promising results in animal modelsEnhanced efficacy with doxorubicin
Other Pyrazole DerivativesVariable based on structureSome show activityDepends on substituents

科学的研究の応用

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, studies have demonstrated that certain pyrazole derivatives can enhance the cytotoxic effects of established chemotherapeutic agents like doxorubicin in breast cancer models .

Anticonvulsant Properties

The synthesis of this compound has been explored for its potential as an anticonvulsant agent. It was found that derivatives of pyrazolo[3,4-d]pyrimidine could modulate neurotransmitter systems involved in seizure activity, thus presenting a novel approach to epilepsy treatment .

Antimicrobial Activity

The antimicrobial efficacy of pyrazolo[3,4-d]pyrimidines has also been investigated. Studies suggest that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

There is emerging evidence that compounds within this class may possess anti-inflammatory properties. Research has shown that certain pyrazolo derivatives can reduce inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .

Case Studies

StudyFocusFindings
Umesha et al. (2009)Anticancer ActivityDemonstrated synergistic effects with doxorubicin in breast cancer cell lines .
Abdel-Wahab et al. (2012)Anticonvulsant PropertiesIdentified potential anticonvulsant activity through modulation of neurotransmitters .
Recent Studies (2020)Antimicrobial ActivityShowed effectiveness against multiple bacterial strains .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares substituents, molecular weights, and key activities of related pyrazolo[3,4-d]pyrimidin-4-one derivatives:

Compound Name Substituents (Position 1 / Position 5) Molecular Formula Molecular Weight Key Activity/Notes Reference
Target Compound: 1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 4-Bromophenyl / 2-Chlorobenzyl C19H13BrClN4O 439.7 (calc.) Structural uniqueness; potential kinase inhibition inferred from analogs N/A
5-(4-Bromobenzyl)-1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 2-Methylphenyl / 4-Bromobenzyl C19H15BrN4O 395.26 No explicit activity reported; used in mass spectrometry studies
1-(4-Bromophenyl)-6-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (8b) 4-Bromophenyl / 6-Trifluoromethyl C13H8BrF3N4O 381.1 VEGFR-2 inhibitor; IC50 = 12 nM
5-{[4-(4-Bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (11e) Phenyl / Thiazol-2-ylideneamino (4-Br, 4-Cl) C28H19BrClN7OS 625.9 Anti-inflammatory (comparable to indomethacin); low ulcerogenicity
1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 4-Bromophenyl / None C11H8BrN4O 307.1 Intermediate in anticonvulsant agent synthesis
Key Observations:
  • Trifluoromethyl vs. Benzyl : Compound 8b replaces the benzyl group with a trifluoromethyl group, enhancing electron-withdrawing effects and improving kinase inhibition.
  • Anti-Inflammatory Activity: Compound 11e demonstrates that bulky substituents (e.g., thiazol-2-ylideneamino) at position 5 enhance anti-inflammatory efficacy without significant toxicity.

Conformational and Structural Analysis

highlights that dihedral angles between the pyrazolo[3,4-d]pyrimidin-4-one core and substituents influence bioactivity. For example:

  • A compound with a 5-(2-chloroethyl) group exhibited a dihedral angle of 5.72° , favoring planar conformations and enhanced receptor binding .
  • The target compound’s 2-chlorobenzyl group likely adopts a moderate dihedral angle (~15–20°), balancing steric effects and solubility.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how are intermediates optimized for yield and purity?

  • Methodology : Multi-step synthesis often involves coupling halogenated aryl groups (e.g., 4-bromophenyl) with pyrazolo[3,4-d]pyrimidinone cores. A common approach includes:

  • Step 1 : Condensation of substituted hydrazines with α-chloroacetamides or ketones to form pyrazole intermediates (e.g., ).
  • Step 2 : Cyclization under microwave-assisted or reflux conditions (e.g., 76% yield for a bromophenyl-substituted analog in ).
  • Step 3 : Purification via column chromatography and recrystallization (e.g., ethanol/ethyl acetate in ).
    • Optimization : Adjusting reaction time, solvent polarity (e.g., absolute ethanol vs. DMF), and stoichiometry of aryl halides improves yield (e.g., ).

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

  • Techniques :

  • Single-crystal X-ray diffraction for unambiguous confirmation of substituent positions and dihedral angles (e.g., ).
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify aromatic proton environments and substituent integration (e.g., pyrazolo-pyrimidinone protons at δ 8.2–8.5 ppm in ).
  • Elemental analysis (e.g., ±0.3% deviation for C, H, N in ).

Advanced Research Questions

Q. How do substituents (e.g., 4-bromophenyl vs. 2-chlorobenzyl) influence the compound’s bioactivity and binding affinity to therapeutic targets?

  • Mechanistic Insight :

  • The 4-bromophenyl group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., kinases or phosphodiesterases in ).
  • The 2-chlorobenzyl moiety may sterically hinder off-target interactions, improving selectivity (e.g., ).
    • Experimental Validation :
  • Competitive binding assays (e.g., fluorescence polarization) and molecular docking studies to quantify interactions (e.g., PDE9 inhibition in ).

Q. What strategies resolve contradictions in spectroscopic or bioactivity data across derivatives of this compound?

  • Case Example : Discrepancies in anti-inflammatory activity between analogs (e.g., vs. 8) may arise from:

  • Solubility differences : Use polar aprotic solvents (e.g., DMSO) for consistent in vitro assays.
  • Crystallinity : Amorphous vs. crystalline forms alter dissolution rates (e.g., recrystallization protocols in ).
    • Resolution : Pair HPLC purity checks (>95%) with dose-response curves to isolate structure-activity relationships (SAR).

Q. How can computational methods (e.g., DFT, QSAR) guide the design of analogs with improved pharmacokinetic properties?

  • Approach :

  • DFT calculations predict electron density distribution, highlighting reactive sites for functionalization (e.g., ).
  • QSAR models correlate logP, polar surface area, and H-bond donors/acceptors with bioavailability (e.g., ).
    • Validation : Synthesize top-ranked virtual candidates and compare experimental vs. predicted ADMET profiles.

Experimental Design and Optimization

Q. What reaction conditions maximize regioselectivity during the introduction of the 2-chlorobenzyl group?

  • Optimized Protocol :

  • Use N-chlorosuccinimide (NCS) as a mild chlorinating agent to minimize side reactions (e.g., ).
  • Conduct reactions under inert atmosphere (N2_2) at 60–80°C for 8–12 hours (e.g., ).
  • Monitor progress via TLC (hexane:ethyl acetate = 3:1) and isolate via flash chromatography.

Q. How do microwave-assisted synthesis and flow chemistry improve scalability and reproducibility?

  • Microwave Advantages :

  • Reduced reaction time (e.g., 30 minutes vs. 8 hours for cyclization in ).
  • Higher yields due to uniform heating (e.g., 76% yield for 4f in ).
    • Flow Chemistry :
  • Enhanced safety for exothermic steps (e.g., ).
  • Continuous purification via in-line scavengers (e.g., silica cartridges).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。